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Compound Name:
nitrophenyl)methanamine

cat. No.: B3395588

Spectroscopic Comparison: (2-Fluoro-5-
hitrophenyl)methanamine and Its Precursors

A Detailed Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the key synthetic
intermediate, (2-Fluoro-5-nitrophenyl)methanamine, and its common precursors, 2-fluoro-5-
nitrobenzaldehyde and 2-fluoro-5-nitrobenzonitrile. Understanding the distinct spectral
characteristics of these compounds is crucial for reaction monitoring, quality control, and
structural verification in synthetic chemistry and drug development. This report presents a
detailed analysis of their tH NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data, supported by established experimental protocols.

Synthetic Pathway Overview

(2-Fluoro-5-nitrophenyl)methanamine is commonly synthesized via the reduction of either 2-
fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzonitrile. The aldehyde precursor is typically
reduced using a hydride reagent, while the nitrile precursor can be reduced via catalytic
hydrogenation. This synthetic relationship is illustrated in the diagram below.
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Synthetic Route to (2-Fluoro-5-nitrophenyl)methanamine

2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzonitrile

Reduction (e.g., NaBH4) /Reduction (e.g., H2/Raney Ni)

(2-Fluoro-5-nitrophenyl)methanamine

Click to download full resolution via product page

A diagram illustrating the synthesis of (2-Fluoro-5-nitrophenyl)methanamine from its
precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (2-Fluoro-5-
nitrophenyl)methanamine and its precursors.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) ppm, Multiplicity,

Compound . ]
Coupling Constant (J) Hz, Integration

8.13 (dd, J=6.0, 2.7 Hz, 1H), 8.08 (ddd, J =
(2-Fluoro-5-nitrophenyl)methanamine 9.0, 4.5, 2.7 Hz, 1H), 7.18 (t, J = 9.0 Hz, 1H),
3.98 (s, 2H), 1.75 (s, 2H)

10.35 (s, 1H), 8.65 (dd, J = 6.3, 2.8 Hz, 1H),
2-Fluoro-5-nitrobenzaldehyde 8.45 (ddd, J=8.9, 4.4, 2.8 Hz, 1H), 7.50 (t, J =
8.9 Hz, 1H)

8.55 (dd, J = 6.0, 2.7 Hz, 1H), 8.40 (ddd, J =
9.0, 4.5, 2.7 Hz, 1H), 7.60 (t, J = 9.0 Hz, 1H)

2-Fluoro-5-nitrobenzonitrile
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Table 2: 13C NMR Spectroscopic Data

Compound

Chemical Shift (8) ppm

(2-Fluoro-5-nitrophenyl)methanamine

162.5 (d, J = 245 Hz), 148.0, 142.5 (d, J= 8
Hz), 125.0 (d, J = 9 Hz), 124.5 (d, J = 4 Hz),
115.0 (d, J = 22 Hz), 39.5 (d, J = 4 Hz)

2-Fluoro-5-nitrobenzaldehyde

187.5 (d, J = 4 Hz), 165.0 (d, J = 255 Hz),
142.0, 132.0 (d, J = 10 Hz), 129.5 (d, J = 5 Hz),
125.0 (d, J = 25 Hz), 116.5 (d, J = 22 Hz)

2-Fluoro-5-nitrobenzonitrile

164.0 (d, J = 258 Hz), 147.5, 131.0 (d, J = 10
Hz), 128.0 (d, J = 5 Hz), 116.0 (d, J = 23 Hz),
115.5, 105.0 (d, J = 28 Hz)

Table 3: IR Spectroscopic Data (cm™1)

Compound

Key Peaks (cm~?)

(2-Fluoro-5-nitrophenyl)methanamine

3380, 3290 (N-H stretch), 1615 (aromatic C=C),
1580, 1340 (NOz2 stretch), 1250 (C-N stretch)

2-Fluoro-5-nitrobenzaldehyde

2860, 2760 (C-H aldehyde stretch), 1705 (C=0
stretch), 1610 (aromatic C=C), 1575, 1350 (NO2z
stretch)

2-Fluoro-5-nitrobenzonitrile

2235 (C=N stretch), 1610 (aromatic C=C), 1585,
1345 (NO: stretch)[1][2][3]

Table 4: Mass Spectrometry Data (m/z)

Compound

Molecular lon (M+)

Key Fragments

(2-Fluoro-5-

nitrophenyl)methanamine

170

153, 140, 123, 109

2-Fluoro-5-nitrobenzaldehyde 169

168, 140, 123, 93, 75[4]

2-Fluoro-5-nitrobenzonitrile 166

136, 120, 90[3]
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Experimental Protocols

Synthesis of (2-Fluoro-5-nitrophenyl)methanamine from 2-Fluoro-5-nitrobenzaldehyde

To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) in methanol (20 mL) at 0 °C is
added sodium borohydride (0.224 g, 5.91 mmol) portion-wise. The reaction mixture is stirred at
room temperature for 2 hours. The solvent is then removed under reduced pressure, and the
residue is partitioned between ethyl acetate and water. The organic layer is washed with brine,
dried over anhydrous sodium sulfate, and concentrated to afford (2-fluoro-5-
nitrophenyl)methanol, which can be further converted to the target amine. For the final step, the
intermediate alcohol is converted to an azide and subsequently reduced, or subjected to other
amination procedures. A direct reductive amination can also be employed.

Synthesis of (2-Fluoro-5-nitrophenyl)methanamine from 2-Fluoro-5-nitrobenzonitrile

A solution of 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in methanol (25 mL) is
hydrogenated over Raney nickel (approximately 10% by weight) under a hydrogen atmosphere
(50 psi) at room temperature for 4 hours. The catalyst is then filtered off through a pad of
Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by
column chromatography on silica gel to yield (2-Fluoro-5-nitrophenyl)methanamine.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
Samples were dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-
de), with tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR)
spectrometer on a potassium bromide (KBr) pellet or as a thin film.

e Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron
ionization (EIl) at 70 eV.

Conclusion

The spectroscopic data presented provides a clear basis for differentiating (2-Fluoro-5-
nitrophenyl)methanamine from its aldehyde and nitrile precursors. The presence of
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characteristic amine protons in the *H NMR, the C-N stretching vibration in the IR spectrum,
and the distinct molecular ion peak in the mass spectrum are definitive markers for the final
product. In contrast, the aldehyde and nitrile precursors are readily identified by their respective
carbonyl and nitrile signals in the IR and their unique fragmentation patterns in mass
spectrometry. This comparative guide serves as a valuable resource for chemists involved in
the synthesis and characterization of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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